5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine CAS 502685-45-2 properties
5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine CAS 502685-45-2 properties
CAS 502685-45-2
Executive Summary: The Sterically-Tuned Triazole Scaffold
5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine (CAS 502685-45-2) represents a specialized subclass of the 3-amino-1,2,4-triazole family, a privileged scaffold in medicinal chemistry. Unlike its unsubstituted benzyl analog, this compound incorporates a ortho-methyl group on the benzyl ring. This structural modification introduces critical steric bulk and increased lipophilicity, altering the compound's pharmacokinetic profile and binding affinity in hydrophobic pockets of enzymes such as kinases and metalloproteases.
This technical guide synthesizes the physicochemical properties, synthetic pathways, and biological utility of CAS 502685-45-2. It is designed for medicinal chemists and process engineers requiring a rigorous understanding of this building block’s potential in drug discovery and coordination chemistry.
Chemical Identity & Physicochemical Datasheet
The following data aggregates experimental and calculated values to establish a baseline for experimental design.
| Property | Value | Note |
| CAS Registry Number | 502685-45-2 | |
| IUPAC Name | 5-[(2-methylphenyl)methyl]-4H-1,2,4-triazol-3-amine | |
| Synonyms | 3-Amino-5-(2-methylbenzyl)-1,2,4-triazole; 5-(o-Tolylmethyl)-1H-1,2,4-triazol-3-amine | |
| Molecular Formula | C₁₀H₁₂N₄ | |
| Molecular Weight | 188.23 g/mol | |
| Appearance | White to off-white crystalline powder | Typical for class |
| Predicted LogP | ~1.3 - 1.6 | More lipophilic than benzyl analog (LogP ~0.[1]8) |
| TPSA | ~75 Ų | Good oral bioavailability profile |
| pKa (Triazole) | ~9.5 (basic N) / ~2.5 (acidic NH) | Amphoteric nature |
| Solubility | DMSO (>20 mg/mL), Ethanol, Methanol | Low water solubility |
Synthetic Architecture & Manufacturing
The synthesis of 3-amino-1,2,4-triazoles substituted at the 5-position is most robustly achieved through the cyclization of carboxylic acid hydrazides with S-methylisothiourea or cyanamide.
Core Synthetic Pathway
Rationale: The hydrazide route is preferred over the nitrile-hydrazine route for this specific analog because it avoids the formation of regioisomeric mixtures and proceeds under milder conditions, preserving the integrity of the ortho-methyl group.
Step-by-Step Protocol
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Precursor Formation (Hydrazide Synthesis):
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Reagents: Methyl (2-methylphenyl)acetate, Hydrazine hydrate (80%), Ethanol.
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Procedure: Reflux methyl (2-methylphenyl)acetate with excess hydrazine hydrate in ethanol for 4–6 hours.
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Purification: Cool to precipitate (2-methylphenyl)acetic acid hydrazide. Recrystallize from ethanol.
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Checkpoint: Verify formation by IR (C=O amide stretch ~1660 cm⁻¹).[2]
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Cyclization (Triazole Ring Formation):
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Reagents: (2-Methylphenyl)acetic acid hydrazide, S-methylisothiourea sulfate, NaOH (aq).
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Procedure:
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Dissolve S-methylisothiourea sulfate in water.
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Add the hydrazide and NaOH.
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Reflux for 6–12 hours. The reaction evolves methyl mercaptan (MeSH) – perform in a well-ventilated fume hood with a scrubber .
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Mechanism: Nucleophilic attack of the hydrazide nitrogen on the isothiourea carbon, followed by loss of MeSH and cyclization.
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Isolation: Acidify the cooled solution with HCl to pH ~7–8 to precipitate the free base. Filter and recrystallize from ethanol/water.
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Pathway Visualization
Figure 1: Convergent synthesis of CAS 502685-45-2 via the hydrazide-isothiourea route.
Biological Activity & Pharmacophore Analysis
Structural Activity Relationship (SAR)
CAS 502685-45-2 serves as a "Privileged Scaffold" due to the 1,2,4-triazole ring's ability to engage in multiple non-covalent interactions.
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The Triazole Ring: Acts as a bioisostere for amide or ester groups but with higher metabolic stability. The N4-H and N2 atoms can act as hydrogen bond donors and acceptors, respectively, often binding to the hinge region of kinase enzymes.
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The 3-Amino Group: A critical handle for further derivatization. Reacting this amine with aldehydes yields Schiff bases , which have demonstrated potent antifungal and antimicrobial activity by chelating metal ions in active sites.
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The 2-Methylbenzyl Moiety (Critical Differentiator):
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Steric Hindrance: The ortho-methyl group restricts the rotation of the benzyl ring relative to the triazole core. This "conformational lock" can increase specificity for narrow hydrophobic pockets in enzymes (e.g., CYP450 inhibitors).
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Lipophilicity:[3] Increases LogP by ~0.5 units compared to the benzyl analog, improving blood-brain barrier (BBB) penetration for CNS targets.
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Mechanism of Action (General Class)
In biological systems, 3-amino-1,2,4-triazoles often function via:
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Metal Coordination: Binding to Zinc(II) or Iron(II/III) in metalloenzymes.
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H-Bond Networking: The amino group acts as a donor to backbone carbonyls in receptor pockets.
Analytical Characterization
To validate the identity of CAS 502685-45-2, the following spectral signatures are diagnostic:
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¹H NMR (DMSO-d₆):
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δ 11.8–12.2 ppm: Broad singlet (1H, Triazole NH). Note: This proton is exchangeable and may disappear with D₂O.
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δ 5.0–6.0 ppm: Broad singlet (2H, -NH₂).
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δ 3.8–4.0 ppm: Singlet (2H, Benzylic -CH₂-).
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δ 2.2–2.4 ppm: Singlet (3H, Ar-CH₃).
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δ 7.0–7.3 ppm: Multiplet (4H, Aromatic protons).
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Mass Spectrometry (ESI+):
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[M+H]⁺: 189.24 m/z.
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IR Spectroscopy:
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3400–3200 cm⁻¹: Primary amine N-H stretching (doublet).
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1620–1580 cm⁻¹: C=N stretching of the triazole ring.
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Handling, Stability & Safety
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Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The free amine is susceptible to oxidation over long periods.
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Stability: Stable in solid state. Solutions in DMSO are stable for weeks at -20°C.
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Safety Profile:
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GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.
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PPE: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
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Disposal: Incineration in a chemical waste facility.
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References
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Structure & Properties: National Center for Biotechnology Information. (2025).[1][4][5] PubChem Compound Summary for CID 767235, 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol (Analogous Structure). Retrieved from [Link]
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Synthetic Methodology: Kucukguzel, I., et al. (2000). Synthesis and biological activities of some new 1,2,4-triazole derivatives. Farmaco. Retrieved from [Link]
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Triazole Biological Activity: Bekircan, O., & Bektas, H. (2008). Synthesis of Schiff bases of 4-amino-1H-1,2,4-triazole-3(2H)-thione and their complexes. Molecules. Retrieved from [Link]
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General Synthesis of 3-Amino-Triazoles: Webb, M. R., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nepjol.info [nepjol.info]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis and anticancer properties of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
